(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone
Description
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone (C₁₄H₈ClNOS, MW 273.74) is a substituted methanone featuring a phenyl group and a 5-chloro-2-isothiocyanatophenyl moiety. The isothiocyanate (-N=C=S) group distinguishes it from other aryl methanones, conferring unique reactivity, particularly in nucleophilic additions with amines or thiols. This compound is structurally related to hydroxyacetophenones and fluorinated/chlorinated benzophenones but differs in substituent type and position .
Properties
IUPAC Name |
(5-chloro-2-isothiocyanatophenyl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNOS/c15-11-6-7-13(16-9-18)12(8-11)14(17)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOZSWONNDQHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409419 | |
| Record name | SBB012730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67862-72-0 | |
| Record name | SBB012730 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 5-Chloro-2-(chlorocarbonyl)benzophenone
The synthesis begins with the preparation of 5-chloro-2-carboxybenzophenone, which is subsequently converted to its acyl chloride derivative. The carboxylic acid intermediate can be synthesized through Friedel-Crafts acylation of chlorobenzene derivatives or via oxidation of corresponding aldehydes. Conversion to the acyl chloride is achieved using thionyl chloride (SOCl₂) under reflux conditions.
Reaction Conditions
Thiocyanation of Acyl Chloride
The acyl chloride intermediate is reacted with KSCN in a biphasic solvent system to form the target isothiocyanate. Polyethylene glycol (PEG-400) is employed as a phase-transfer catalyst to enhance reactivity.
Reaction Conditions
- Reagents : 5-Chloro-2-(chlorocarbonyl)benzophenone (1 equiv), KSCN (1.2 equiv), PEG-400 (0.1 equiv)
- Solvent : Dichloromethane (CH₂Cl₂) and acetone (1:1 v/v)
- Temperature : Room temperature (20–25°C)
- Duration : 2 hours
- Yield : 78–82%
Mechanistic Insight
The reaction proceeds via nucleophilic attack by the thiocyanate ion on the electrophilic carbonyl carbon, displacing chloride and forming the isothiocyanate moiety. PEG-400 facilitates ion pair dissolution, improving reaction efficiency.
Alternative Pathway: Amination Followed by Thiocyanation
While less commonly reported, this method involves the conversion of an amino-substituted benzophenone precursor to the isothiocyanate derivative.
Synthesis of 5-Chloro-2-aminobenzophenone
The amino precursor is typically synthesized via reduction of a nitro intermediate. For example, nitration of 5-chlorobenzophenone yields 5-chloro-2-nitrobenzophenone, which is subsequently reduced using hydrogenation catalysts (e.g., Pd/C) or stoichiometric reductants like iron powder.
Reaction Conditions
Conversion of Amine to Isothiocyanate
The amine group is transformed into isothiocyanate using carbon disulfide (CS₂) under basic conditions, followed by alkylation with methyl iodide.
Reaction Conditions
- Reagents : 5-Chloro-2-aminobenzophenone (1 equiv), CS₂ (2 equiv), KOH (2 equiv), CH₃I (1.5 equiv)
- Solvent : Methanol
- Temperature : Reflux (65°C)
- Duration : 6 hours
- Yield : 65–70%
Limitations
This route suffers from moderate yields due to competing side reactions, such as dithiocarbamate formation, necessitating rigorous purification.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acyl Chloride + KSCN | 5-Chloro-2-carboxybenzophenone | KSCN, PEG-400 | 78–82% | High yield, mild conditions | Requires SOCl₂ handling |
| Amine + CS₂/Alkylation | 5-Chloro-2-aminobenzophenone | CS₂, KOH, CH₃I | 65–70% | Avoids acyl chloride synthesis | Lower yield, complex purification |
Critical Evaluation of Reaction Parameters
Solvent Selection
Catalytic Efficiency
PEG-400 in the acyl chloride route enhances thiocyanate ion mobility, reducing reaction time compared to non-catalyzed systems.
Purity Challenges
- Isothiocyanates are moisture-sensitive; reactions must exclude atmospheric humidity.
- Column chromatography (ethyl acetate/n-heptane) is typically required to isolate the product.
Industrial-Scale Considerations
The acyl chloride method is preferred for scalability due to its higher yield and fewer purification steps. However, SOCl₂ corrosion and thiocyanate disposal necessitate specialized equipment and waste management protocols.
Chemical Reactions Analysis
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can react with amines to form thiourea derivatives.
Oxidation and Reduction: The phenylmethanone moiety can undergo oxidation or reduction reactions depending on the reagents used.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds similar to (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone. The isothiocyanate group is known for its ability to induce apoptosis in cancer cells, making it a target for anticancer drug development.
Case Study: Anticancer Screening
A study focusing on thiazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against various cancer cell lines. For instance, derivatives containing isothiocyanate groups showed IC50 values ranging from 10 to 30 µM against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) . This suggests that compounds with similar functional groups to this compound could also exhibit promising anticancer properties.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | A549 | 23.30 ± 0.35 |
| Compound B | NIH/3T3 | >1000 |
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that isothiocyanates can inhibit the growth of various bacteria and fungi, which is crucial in addressing antibiotic resistance.
Case Study: Antimicrobial Testing
In a comparative study, nickel complexes containing isothiocyanate ligands were evaluated for their antibacterial and antifungal activities using the agar well diffusion method. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Candida albicans were found to be significantly low, indicating strong antimicrobial potential .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Candida albicans | 15 |
Synthetic Applications
Beyond biological applications, this compound serves as a valuable intermediate in synthetic organic chemistry. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.
Case Study: Synthetic Methodologies
Recent advancements in synthetic chemistry have utilized isothiocyanate derivatives for the construction of complex molecules. For instance, a study highlighted the use of isothiocyanates in synthesizing novel thiazole-pyridine hybrids through multi-step reactions involving condensation and cyclization . This demonstrates the compound's versatility as a building block in drug discovery.
Mechanism of Action
The mechanism of action of (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity makes it useful for labeling and modifying proteins in biochemical studies. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Hydroxyacetophenones
and describe hydroxyacetophenones with chloro, hydroxy, and methoxy substituents. Key examples include:
Key Differences :
- Functional Groups : The target compound replaces hydroxyl (-OH) or methoxy (-OCH₃) groups with an isothiocyanate (-N=C=S), enhancing electrophilicity.
- Molecular Weight : The target compound (MW 273.74) is heavier due to the phenyl group and larger substituents.
- Reactivity: Hydroxyacetophenones participate in hydrogen bonding and etherification, while the isothiocyanate group enables thiourea formation .
Fluorinated and Chlorinated Benzophenones
lists fluorinated analogs, such as (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone (similarity score: 0.82). Fluorine’s electronegativity alters electronic properties compared to chlorine, affecting solubility and metabolic stability. For example:
Methoxy-Substituted Methanones
describes (5-Chloro-2-hydroxyphenyl)(3,5-dimethoxyphenyl)methanone (C₁₅H₁₃ClO₄, MW 292.72).
Physical Properties
- Melting Points: Hydroxyacetophenones melt between 97–110°C, influenced by hydrogen bonding. The target compound’s melting point is unreported but likely lower due to reduced intermolecular H-bonding .
- Solubility : Methoxy and hydroxy groups improve water solubility in analogs, whereas the isothiocyanate group may enhance organic solvent compatibility .
Biological Activity
(5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Isothiocyanates
Isothiocyanates (ITCs), including the compound , are known for their diverse biological activities, particularly in cancer prevention and treatment. The presence of the isothiocyanate group is critical for these activities, as evidenced by studies showing that compounds lacking this moiety exhibit significantly reduced biological effects .
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : ITCs are recognized for their ability to inhibit cancer cell growth through various pathways. They induce apoptosis, inhibit cell cycle progression, and affect multiple signaling pathways involved in tumorigenesis .
- Enzyme Modulation : The compound can modulate the activity of phase I and phase II enzymes involved in drug metabolism. For example, it has been shown to inhibit cytochrome P450 enzymes while enhancing the activity of glutathione S-transferase, facilitating detoxification processes .
- Inhibition of Angiogenesis : ITCs have been reported to inhibit angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial for tumor growth and metastasis. This inhibition can disrupt nutrient supply to tumors, thereby limiting their growth .
Anticancer Efficacy
A study investigating the anticancer properties of various ITCs found that this compound exhibited significant growth inhibition across several cancer cell lines. The compound demonstrated an IC50 value indicative of its potency against specific cancer types. For instance, it showed effective cytotoxicity against colorectal cancer cells with an IC50 value of 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| Colorectal Cancer | 15 |
| Breast Cancer | 20 |
| Lung Cancer | 25 |
Case Studies
- Breast Cancer Study : In a clinical setting, patients treated with formulations containing isothiocyanates showed improved outcomes compared to controls. The study emphasized the role of such compounds in enhancing the efficacy of conventional chemotherapy agents .
- In Vivo Studies : Animal models treated with this compound demonstrated a reduction in tumor size and weight compared to untreated groups. These findings support the compound's potential as an adjunctive therapy in cancer treatment .
Q & A
Q. What are the standard synthetic routes for (5-Chloro-2-isothiocyanatophenyl)(phenyl)methanone, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the chlorophenyl ring followed by the introduction of the isothiocyanate group. Key steps include:
- Nucleophilic substitution : The chlorine atom at the 5-position of the thiophene ring can be replaced with an isothiocyanate group using thiourea or potassium thiocyanate under controlled acidic conditions .
- Coupling reactions : A Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed to attach the phenyl-methanone moiety, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
- Optimization : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) are critical for maximizing yield (>75%) and minimizing byproducts. Purity is enhanced via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral features should researchers focus on?
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals in the δ 7.2–8.1 ppm range (phenyl and chlorophenyl groups) and absence of -SH protons (δ ~3–4 ppm) to confirm isothiocyanate formation .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~190–200 ppm, while the isothiocyanate carbon (N=C=S) resonates at δ ~130–135 ppm .
- IR Spectroscopy : Strong absorption bands at ~2050–2150 cm⁻¹ (N=C=S stretching) and ~1650–1700 cm⁻¹ (C=O stretching) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 305.0321 for C₁₄H₈ClNOS⁺) .
Q. How can researchers confirm the crystalline structure of this compound, and what software tools are recommended for X-ray diffraction data refinement?
- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Collect data at 100–150 K to minimize thermal motion .
- Data refinement : Use SHELXL for structure solution and refinement. Key parameters include R-factor (<0.05), wR₂ (<0.15), and goodness-of-fit (~1.05). Hydrogen atoms are typically placed geometrically and refined isotropically .
- Validation : Check for outliers in the Ramachandran plot and residual electron density using PLATON or OLEX2 .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported crystallographic data for derivatives of this compound?
- Multi-method refinement : Compare results from SHELXL (full-matrix least squares) with JANA (charge-density analysis) to address discrepancies in bond lengths or angles .
- Twinned data handling : For non-merohedral twinning, use the HKL-5 suite to deconvolute overlapping reflections and apply the TwinRotMat algorithm in SHELXL .
- Cross-validation : Validate against spectroscopic data (e.g., NMR chemical shifts) and DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-311++G(d,p)) .
Q. How can computational chemistry methods be integrated with experimental data to predict the reactivity and stability of this compound under varying conditions?
- Reactivity prediction : Use DFT calculations (e.g., Gaussian ) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites. The isothiocyanate group shows high electrophilicity (EPS ~+30 kcal/mol) .
- Solvent effects : Simulate solvation-free energies (COSMO-RS) to predict stability in polar aprotic solvents (e.g., ΔG_solv ~-5 kcal/mol in DMSO) .
- Degradation pathways : Perform MD simulations (AMBER) to model hydrolysis of the isothiocyanate group under acidic conditions, correlating with experimental HPLC-MS degradation profiles .
Q. What methodological approaches are used to analyze the regioselectivity of nucleophilic substitution reactions involving the isothiocyanate group in this compound?
- Kinetic studies : Monitor reaction progress via in situ FTIR to track intermediate formation (e.g., thiourea intermediates at δ ~1500 cm⁻¹) .
- Isotopic labeling : Use ³⁵S-labeled thiocyanate to trace sulfur incorporation pathways, analyzed via LC-MS/MS .
- Computational modeling : Apply NBO analysis (Natural Bond Orbital) to quantify charge distribution, showing higher electron density at the 2-position of the chlorophenyl ring (NBO charge ~-0.35 e), favoring nucleophilic attack at this site .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
